Cas no 1848242-58-9 (pi3K/Mtor Inhibitor-2)
pi3K/Mtor Inhibitor-2 structure
Product Name:pi3K/Mtor Inhibitor-2
Numero CAS:1848242-58-9
MF:C20H13ClF2N4O4S
MW:478.8564
CID:4739778
PubChem ID:118616775
Update Time:2025-06-07
pi3K/Mtor Inhibitor-2 Proprietà chimiche e fisiche
Nomi e identificatori
-
- PI3K/mTOR Inhibitor-2
- N-(5-(3-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- 1848242-58-9
- N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide
- PI3K/mTOR Inhibitor-2?
- AKOS040734681
- LUN42589
- CS-0042282
- DA-56841
- SCHEMBL17383243
- MS-28903
- N-(5-{3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl}-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- HY-111508
- G16567
- BDBM50465278
- EX-A3121
- CHEMBL4288258
- pi3K/Mtor Inhibitor-2
-
- Inchi: 1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3
- Chiave InChI: LQTYGHZRBUVRMR-UHFFFAOYSA-N
- Sorrisi: ClC1=C([H])N=C2C([H])=C([H])C(=C([H])N2C1=O)C1C([H])=NC(=C(C=1[H])N([H])S(C1C([H])=C([H])C(=C([H])C=1F)F)(=O)=O)OC([H])([H])[H]
Proprietà calcolate
- Massa esatta: 478.0314101g/mol
- Massa monoisotopica: 478.0314101g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 32
- Conta legami ruotabili: 5
- Complessità: 994
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 109
- XLogP3: 2.1
pi3K/Mtor Inhibitor-2 Informazioni sulla sicurezza
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
pi3K/Mtor Inhibitor-2 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0042282-5mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98.25% | 5mg |
$350.0 | 2022-04-27 | |
| ChemScence | CS-0042282-10mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98.25% | 10mg |
$550.0 | 2022-04-27 | |
| ChemScence | CS-0042282-50mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98.25% | 50mg |
$1650.0 | 2022-04-27 | |
| ChemScence | CS-0042282-100mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98.25% | 100mg |
$2250.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P911144-5mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 98% | 5mg |
¥5,485.50 | 2022-09-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-5 mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 5mg |
¥3010.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-10 mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 10mg |
¥4710.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-50 mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 50mg |
¥14060.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-100 mg |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 100MG |
¥19160.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12459-1 mL * 10 mM (in DMSO) |
PI3K/mTOR Inhibitor-2 |
1848242-58-9 | 1 mL * 10 mM (in DMSO) |
¥3310.00 | 2022-04-26 |
pi3K/Mtor Inhibitor-2 Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
1848242-58-9 (pi3K/Mtor Inhibitor-2) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti